

Commercial Suppliers and Technical Guide for 9(10)-EpOME Analytical Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **9(10)-EpOME**

Cat. No.: **B212012**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available 9(10)-Epoxyoctadecenoic acid (**9(10)-EpOME**) analytical standards. It includes a comparative table of suppliers, detailed experimental protocols for quantification, and a visualization of the key signaling pathway involving this lipid mediator. **9(10)-EpOME**, a cytochrome P450 (CYP)-derived metabolite of linoleic acid, is implicated in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer.^[1] Accurate and reliable quantification of **9(10)-EpOME** is crucial for advancing research in these areas.

Commercial Availability of 9(10)-EpOME Analytical Standards

A variety of commercial suppliers offer **9(10)-EpOME** analytical standards, primarily as a racemic mixture ((\pm)**9(10)-EpOME**). Some suppliers also provide specific enantiomers, such as 9(R),10(S)-EpOME, and deuterated internal standards for mass spectrometry-based quantification. The following table summarizes the offerings from prominent vendors.

Supplier	Product Name	CAS Number	Purity	Formulation
Cayman Chemical	(\pm)9(10)-EpOME	6814-52-4	$\geq 98\%$	A solution in methyl acetate
(\pm)9(10)-EpOME-d4	1246816-59-7	$\geq 99\%$ atom % D	A solution in methyl acetate	
9(R),10(S)-EpOME	16833-56-0	$\geq 98\%$	A solution in methyl acetate	
Santa Cruz Biotechnology	(\pm)9(10)-EpOME	6814-52-4	Not specified	Not specified
Larodan	9(R),10(S)-Epoxy-12(Z)-octadecenoic acid	16833-56-0	$>98\%$	In solution
trans-9,10-Epoxy-octadecanoic acid	13980-07-9	$>98\%$	In solution	
Aladdin Scientific	(\pm)9(10)-EpOME	6814-52-4	$\geq 98\%$	$\sim 100\mu\text{g/mL}$ in methyl acetate

Experimental Protocol: Quantification of 9(10)-EpOME in Biological Samples by LC-MS/MS

The analysis of **9(10)-EpOME** is most commonly and reliably achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.^[2] The following protocol outlines a general workflow for the extraction and quantification of **9(10)-EpOME** from plasma or serum.

Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the analyte.^[3] A combination of protein precipitation and liquid-liquid extraction (LLE) or solid-

phase extraction (SPE) is typically employed.[4][5][6]

Materials:

- Biological sample (e.g., 200 μ L plasma)
- Internal Standard (IS) solution (e.g., **9(10)-EpOME-d4**)
- Cold Methanol (LC-MS grade)
- Methyl-tert-butyl ether (MTBE) or Ethyl Acetate
- Hexane (LC-MS grade)
- Formic acid
- Ultrapure water
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

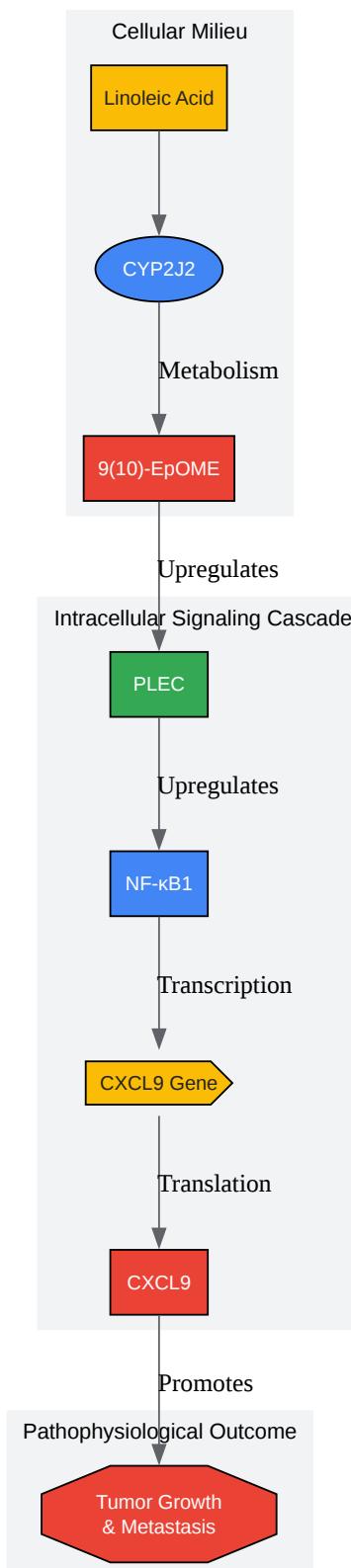
Procedure:

- Internal Standard Spiking: To 200 μ L of the plasma sample in a glass tube, add a known amount of the **9(10)-EpOME-d4** internal standard solution.
- Protein Precipitation: Add 800 μ L of cold methanol to the sample. Vortex vigorously for 30 seconds to precipitate proteins.[4]
- Centrifugation: Centrifuge the sample at 10,000 \times g for 10 minutes at 4°C.[4]
- Supernatant Collection: Carefully transfer the supernatant to a new glass tube.
- Liquid-Liquid Extraction:
 - Add 1 mL of MTBE to the supernatant.

- Vortex for 1 minute.
- Centrifuge at 2,000 x g for 5 minutes to separate the phases.[4]
- Transfer the upper organic layer (MTBE) to a clean tube.
- Repeat the extraction with another 1 mL of MTBE and combine the organic layers.[4]
- Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[4]
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

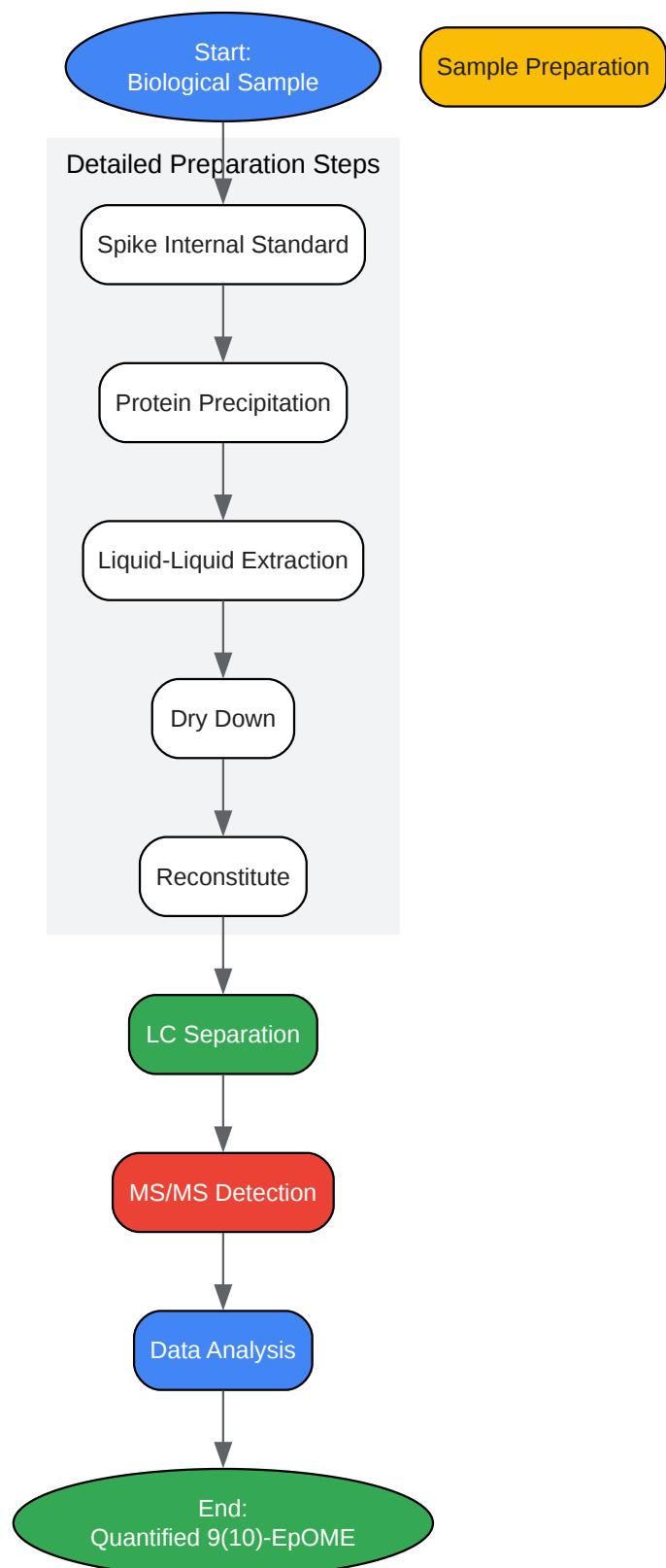
- Column: A reverse-phase C18 column (e.g., 2.1 \times 100 mm, 1.8 μ m) is typically used for separation.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid
- Gradient: A typical gradient would start at a lower percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.2-0.4 mL/min
- Injection Volume: 5-10 μ L


Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[6]
- Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions:

- **9(10)-EpOME**: The precursor ion $[M-H]^-$ is m/z 295.2. Product ions for quantification and qualification are typically monitored (e.g., m/z 171.1, 113.1).
- **9(10)-EpOME-d4 (IS)**: The precursor ion $[M-H]^-$ is m/z 299.2. Corresponding product ions are monitored.
- Instrument Parameters: Capillary voltage, source temperature, desolvation temperature, and gas flows should be optimized for the specific instrument.[\[4\]](#)

Signaling Pathway of **9(10)-EpOME** in Triple-Negative Breast Cancer


Recent studies have elucidated a signaling pathway through which **9(10)-EpOME**, produced by the enzyme CYP2J2, promotes the tumorigenesis and metastasis of triple-negative breast cancer (TNBC).[\[7\]](#) This pathway involves the upregulation of Plectin (PLEC), which in turn activates NF- κ B1, a transcription factor for the chemokine CXCL9.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: CYP2J2/EpOME signaling pathway in TNBC.

Experimental Workflow for **9(10)-EpOME** Quantification

The following diagram illustrates the logical flow of the experimental protocol for the quantification of **9(10)-EpOME** from biological samples.

[Click to download full resolution via product page](#)

Caption: LC-MS/MS workflow for **9(10)-EpOME** analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 7. Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFkB1/CXCL9-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 9(10)-EpOME Analytical Standards]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b212012#commercial-suppliers-of-9-10-epome-analytical-standards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com